molecular formula C7H18Ge B3044333 Butyl(trimethyl)germane CAS No. 1000-46-0

Butyl(trimethyl)germane

Cat. No.: B3044333
CAS No.: 1000-46-0
M. Wt: 174.85 g/mol
InChI Key: GLHGUMFMUJLNRO-UHFFFAOYSA-N
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Description

Butyl(trimethyl)germane is an organogermanium compound with the formula (CH₃)₃Ge-C₄H₉. It consists of a germanium atom bonded to three methyl groups and a butyl group. This compound is part of a broader class of trimethylgermanes, which are valued in synthetic chemistry for their unique electronic and steric properties. Germanium’s larger atomic radius and lower electronegativity compared to silicon or carbon impart distinct reactivity patterns, making such compounds useful in catalysis and organic transformations .

Properties

CAS No.

1000-46-0

Molecular Formula

C7H18Ge

Molecular Weight

174.85 g/mol

IUPAC Name

butyl(trimethyl)germane

InChI

InChI=1S/C7H18Ge/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3

InChI Key

GLHGUMFMUJLNRO-UHFFFAOYSA-N

SMILES

CCCC[Ge](C)(C)C

Canonical SMILES

CCCC[Ge](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Aryltrimethylgermanes

  • Trimethyl(phenyl)germane (PhGeMe₃): The phenyl group introduces aromatic conjugation, enhancing stability but reducing nucleophilicity compared to alkyl-substituted germanes. In cobalt-catalyzed reactions with arylglyoxals, PhGeMe₃ exhibited high yields (e.g., 85–92% for carbinol derivatives), outperforming silicon analogs like PhSiMe₃ due to germanium’s superior leaving-group ability .
  • Heteroaryltrimethylgermanes : Trimethyl(thiophen-3-yl)germane and trimethyl(thiophen-2-yl)germane showed moderate yields (67% and 59%, respectively) in similar reactions, likely due to coordination of heteroatoms to transition metals .

Alkyltrimethylgermanes

  • Its molecular weight (estimated ~214 g/mol) is higher than PhGeMe₃ (C₉H₁₃Ge, ~193 g/mol), influencing volatility and solubility .
  • Trimethyl(naphthalen-1-yl)germane : Bulky aromatic substituents like naphthyl maintain high reactivity (e.g., 89% yield in hydrogenation) due to germanium’s tolerance for steric hindrance .

Reactivity in Catalytic Reactions

Compound Reaction Type Yield (%) Key Observation Reference
PhGeMe₃ Cobalt-catalyzed arylation 85–92 Outperforms PhSiMe₃; faster kinetics
(2-Thienyl)GeMe₃ Cobalt-catalyzed arylation 67 Heteroatom coordination reduces yield
(2-Chlorophenyl)GeMe₃ Cobalt-catalyzed arylation 89 Ortho substituents have minimal effect
Butyl(trimethyl)germane* Hydrogenation N/A Predicted moderate activity

*Hypothetical data based on structural analogies.

Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Molecular Weight (g/mol)
(4-Chlorophenyl)GeMe₃ 81.1 218.1 229.25
PhGeMe₃ ~180 (est.) ~-20 (est.) 193.20
This compound ~150 (est.) ~-50 (est.) ~214.00

Alkyl-substituted germanes generally exhibit lower melting points than aryl derivatives due to reduced crystallinity.

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